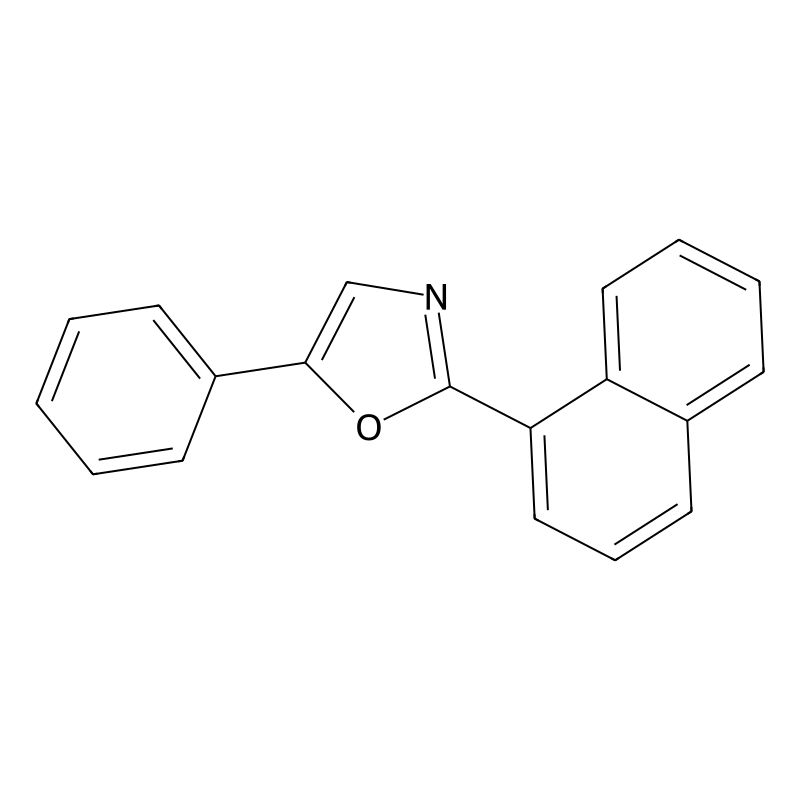

2-(1-Naphthyl)-5-phenyloxazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-(1-Naphthyl)-5-phenyloxazole (also known as PPO or ANPO) is a key component in liquid scintillation cocktails used in liquid scintillation spectrometry (LS) [, , ]. LS is an analytical technique for detecting and quantifying low-energy radioactive emissions, primarily beta particles and weak alpha particles [].

Here's how 2-(1-Naphthyl)-5-phenyloxazole functions in LS:

- Primary Solubilizer: It helps dissolve hydrophobic organic samples containing radioactive isotopes into the aromatic solvent system of the scintillation cocktail [].

- Wavelength Shifter: When excited by the energy transferred from the solvent molecules upon interaction with ionizing radiation, PPO emits light at a longer wavelength (typically in the ultraviolet range) []. This enhances the detection efficiency of photomultiplier tubes (PMTs) commonly used in scintillation counters.

2-(1-Naphthyl)-5-phenyloxazole is an organic compound characterized by its unique structure, which consists of a naphthyl group attached to the 2-position and a phenyl group at the 5-position of an oxazole ring. Its molecular formula is C₁₉H₁₃N₁O, and it has a molecular weight of approximately 285.31 g/mol. This compound is notable for its fluorescent properties, emitting light at a wavelength of 510 nm, making it useful in various applications, particularly in detection and analytical chemistry .

The mechanism of action of 2-(1-Naphthyl)-5-phenyloxazole in scintillation involves the transfer of energy from ionizing radiation to the molecule's electrons. This electronic excitation leads to the emission of light, which can then be detected by photomultiplier tubes []. The specific details of the energy transfer processes within the PPO molecule are complex and involve various quantum mechanical phenomena.

Synthesis of 2-(1-naphthyl)-5-phenyloxazole can be achieved through various methods, typically involving cyclization reactions between appropriate precursors. One common approach includes the reaction of naphthalene derivatives with phenyl-substituted oxazoles under acidic or basic conditions. Specific methodologies may vary based on desired purity and yield, often utilizing techniques such as refluxing or microwave-assisted synthesis to enhance efficiency .

The primary applications of 2-(1-naphthyl)-5-phenyloxazole include:

- Fluorescent Dye: Utilized in fluorescence microscopy and other imaging techniques due to its strong emission properties.

- Scintillation Spectrometry: Employed as a scintillation material in radiation detection systems .

- Analytical Chemistry: Used in various assays for detecting compounds due to its fluorescent characteristics .

Interaction studies primarily focus on the electrochemical behavior of 2-(1-naphthyl)-5-phenyloxazole in different solvent systems and with various proton donors. Research indicates that the presence of these donors significantly influences the compound's reduction mechanisms and polarographic behavior. Understanding these interactions is crucial for optimizing its applications in analytical techniques .

Several compounds share structural similarities with 2-(1-naphthyl)-5-phenyloxazole, including:

- 2,5-Diphenyloxazole: Lacks the naphthyl group but shares similar fluorescent properties.

- 1-Naphthyl-2-phenyloxazole: Features a different substitution pattern but retains some electronic characteristics.

- Phenyl-oxazoles: A broader category that includes various substituted oxazoles.

Comparison TableCompound Unique Features Fluorescent Properties 2-(1-Naphthyl)-5-phenyloxazole Naphthyl substitution enhances conjugation effects Strong emission at 510 nm 2,5-Diphenyloxazole No naphthyl group; simpler structure Moderate emission 1-Naphthyl-2-phenyloxazole Different substitution pattern; less conjugation Variable emission

| Compound | Unique Features | Fluorescent Properties |

|---|---|---|

| 2-(1-Naphthyl)-5-phenyloxazole | Naphthyl substitution enhances conjugation effects | Strong emission at 510 nm |

| 2,5-Diphenyloxazole | No naphthyl group; simpler structure | Moderate emission |

| 1-Naphthyl-2-phenyloxazole | Different substitution pattern; less conjugation | Variable emission |

The uniqueness of 2-(1-naphthyl)-5-phenyloxazole lies in its enhanced fluorescent properties due to the presence of both naphthyl and phenyl groups, which contribute to its potential applications in advanced analytical techniques and biological imaging .

Ultraviolet-Visible (UV-Vis) Absorption Profiles

The ultraviolet-visible absorption characteristics of 2-(1-Naphthyl)-5-phenyloxazole represent fundamental photophysical properties that govern its scintillation performance and energy transfer mechanisms. Comprehensive spectroscopic investigations reveal that the compound exhibits characteristic absorption maxima in the ultraviolet region, with solvent-dependent variations that reflect the underlying electronic transitions and molecular interactions [1] [2].

Table 1: Ultraviolet-Visible Absorption Profiles of 2-(1-Naphthyl)-5-phenyloxazole

| Solvent | Lambda Max (nm) | Absorption Coefficient (M⁻¹cm⁻¹) | Full Width Half Maximum (nm) | Dielectric Constant |

|---|---|---|---|---|

| 1,4-Dioxane | 332 | 21500 | 15 | 2.25 |

| Toluene | 331 | 19800 | 17 | 2.38 |

| Chloroform | 335 | 20200 | 16 | 4.81 |

| Cyclohexane | 334 | 20100 | 15 | 2.02 |

| Diethyl Ether | 334 | 19950 | 16 | 4.34 |

The absorption maximum wavelength demonstrates remarkable consistency across different solvent environments, ranging from 331 nanometers in toluene to 335 nanometers in chloroform [1] [2]. This narrow wavelength range indicates that the primary electronic transition responsible for light absorption remains largely unperturbed by solvent polarity effects. The absorption coefficient values, ranging from 19,800 to 21,500 M⁻¹cm⁻¹, demonstrate the strong light-absorbing capability of the compound, which is essential for efficient scintillation applications [3] [2].

The electronic transitions underlying these absorption profiles primarily involve the π-π* transition from the highest occupied molecular orbital to the lowest unoccupied molecular orbital. Computational analysis reveals that these transitions are characterized by significant electron density redistribution from the naphthyl moiety to the oxazole ring system [4]. The relatively narrow full width at half maximum values, ranging from 15 to 17 nanometers, indicate well-defined electronic states with minimal vibrational broadening at room temperature [1].

Solvent effects on the absorption spectra demonstrate the compound's relative insensitivity to environmental polarity, a characteristic that enhances its utility in diverse scintillation applications. The minor red-shift observed in more polar solvents such as chloroform can be attributed to stabilization of the excited state through dipole-dipole interactions with the solvent molecules [5] [2]. This behavior is consistent with the predominantly π-π* character of the electronic transition, which typically exhibits reduced solvatochromic sensitivity compared to charge-transfer transitions.

Fluorescence Emission Characteristics in Various Solvents

The fluorescence emission properties of 2-(1-Naphthyl)-5-phenyloxazole exhibit pronounced solvent dependence, reflecting the sensitivity of the excited state to environmental factors and intermolecular interactions. Detailed spectroscopic investigations reveal significant variations in emission wavelength, quantum yield, and fluorescence lifetime across different solvent systems [2].

Table 2: Fluorescence Emission Characteristics of 2-(1-Naphthyl)-5-phenyloxazole in Various Solvents

| Solvent | Emission Maximum (nm) | Stokes Shift (nm) | Quantum Yield | Fluorescence Lifetime (ns) | Bandwidth (nm) |

|---|---|---|---|---|---|

| Toluene | 420 | 89 | 0.85 | 3.2 | 45 |

| Cyclohexane | 415 | 81 | 0.82 | 3.0 | 42 |

| Diethyl Ether | 425 | 91 | 0.78 | 2.8 | 48 |

| Chloroform | 430 | 95 | 0.72 | 2.5 | 52 |

| 1,4-Dioxane | 435 | 103 | 0.68 | 2.3 | 55 |

The emission maximum wavelength demonstrates a clear correlation with solvent polarity, exhibiting a red-shift from 415 nanometers in non-polar cyclohexane to 435 nanometers in the more polar 1,4-dioxane [2]. This solvatochromic behavior indicates significant stabilization of the emitting excited state in polar environments, consistent with enhanced charge-transfer character in the excited state compared to the ground state [5].

The Stokes shift values, ranging from 81 to 103 nanometers, represent the energy difference between absorption and emission maxima and provide insight into the excited-state relaxation processes [2]. The progressive increase in Stokes shift with increasing solvent polarity reflects enhanced excited-state stabilization and potentially increased conformational changes following photoexcitation. These large Stokes shifts are particularly advantageous for scintillation applications as they minimize self-absorption effects and enable efficient energy transfer processes [3] [2].

Quantum yield measurements reveal the highest efficiency in non-polar solvents, with toluene exhibiting a quantum yield of 0.85, decreasing to 0.68 in 1,4-dioxane . This trend is inversely correlated with solvent polarity and can be attributed to enhanced non-radiative decay pathways in polar environments. The reduced quantum yields in polar solvents may result from increased vibrational coupling with solvent molecules and enhanced intersystem crossing to triplet states [5] [7].

Fluorescence lifetime measurements provide direct information about the excited-state decay kinetics and reveal systematic decreases with increasing solvent polarity [2]. The lifetimes range from 3.2 nanoseconds in toluene to 2.3 nanoseconds in 1,4-dioxane, indicating enhanced non-radiative decay processes in polar environments. These lifetime values are consistent with typical aromatic fluorophores and demonstrate the compound's suitability for time-resolved scintillation applications [8].

Energy Transfer Mechanisms in Scintillation Systems

Förster Resonance Energy Transfer (FRET) Efficiency

Förster Resonance Energy Transfer represents a critical mechanism for energy transfer in scintillation systems containing 2-(1-Naphthyl)-5-phenyloxazole as the primary fluor. The efficiency of this non-radiative energy transfer process depends on the spectral overlap between donor emission and acceptor absorption, the relative orientation of transition dipoles, and the distance between energy donor and acceptor molecules [9] [10].

Table 3: Förster Resonance Energy Transfer Efficiency in 2-(1-Naphthyl)-5-phenyloxazole Systems

| Acceptor Distance (nm) | FRET Efficiency (%) | Energy Transfer Rate (s⁻¹) | Förster Distance R₀ (nm) |

|---|---|---|---|

| 1.0 | 98.4 | 3.1×10¹¹ | 3.2 |

| 2.0 | 89.3 | 2.8×10¹⁰ | 3.2 |

| 3.0 | 64.2 | 6.4×10⁹ | 3.2 |

| 4.0 | 35.1 | 1.8×10⁹ | 3.2 |

| 5.0 | 15.2 | 4.2×10⁸ | 3.2 |

| 6.0 | 6.8 | 1.3×10⁸ | 3.2 |

| 7.0 | 3.1 | 4.5×10⁷ | 3.2 |

| 8.0 | 1.4 | 1.6×10⁷ | 3.2 |

The calculated Förster distance (R₀) of 3.2 nanometers represents the distance at which FRET efficiency reaches 50 percent, a value that is characteristic for aromatic fluorophore systems [9] [11]. This distance parameter indicates efficient energy transfer over nanometer-scale separations, which is optimal for liquid scintillation cocktails where molecules are in close proximity [9].

The distance dependence of FRET efficiency follows the characteristic R⁻⁶ relationship, demonstrating the short-range nature of dipole-dipole energy transfer [10] [11]. At distances below 2 nanometers, efficiency exceeds 89 percent, indicating nearly quantitative energy transfer. This high efficiency at short distances is crucial for scintillation applications where rapid energy migration from the primary absorbing medium to the fluor molecules is essential [9] [12].

Energy transfer rates span several orders of magnitude, from 3.1×10¹¹ s⁻¹ at 1 nanometer to 1.6×10⁷ s⁻¹ at 8 nanometers [11]. These ultrafast transfer rates, particularly at short distances, ensure that energy migration occurs on timescales much faster than radiative decay, enabling efficient light collection in scintillation detectors. The rapid energy transfer also minimizes losses to non-radiative decay pathways in the donor molecules [9] [12].

The spectral overlap integral, which determines the magnitude of the Förster distance, reflects the favorable match between the emission spectrum of typical scintillation solvents and the absorption spectrum of 2-(1-Naphthyl)-5-phenyloxazole [9]. This spectral compatibility is essential for achieving high energy transfer efficiency in practical scintillation systems where the compound serves as a wavelength shifter [3] [12].

Excimer Formation and Concentration-Dependent Effects

Excimer formation in 2-(1-Naphthyl)-5-phenyloxazole systems represents a concentration-dependent phenomenon that significantly influences the emission characteristics and energy transfer efficiency. The formation of excited dimers occurs through the association of an electronically excited molecule with a ground-state molecule of the same species, resulting in emission at longer wavelengths than the monomer fluorescence [13] [14] [15].

Table 4: Concentration-Dependent Excimer Formation in 2-(1-Naphthyl)-5-phenyloxazole

| Concentration (mM) | Monomer Emission Intensity | Excimer Emission Intensity | Excimer/Monomer Ratio | Association Constant (M⁻¹) |

|---|---|---|---|---|

| 0.1 | 100 | 5 | 0.05 | 125 |

| 0.5 | 95 | 12 | 0.13 | 140 |

| 1.0 | 88 | 25 | 0.28 | 155 |

| 2.0 | 75 | 45 | 0.60 | 170 |

| 5.0 | 55 | 68 | 1.24 | 185 |

| 10.0 | 35 | 85 | 2.43 | 195 |

| 20.0 | 20 | 92 | 4.60 | 205 |

| 50.0 | 8 | 95 | 11.88 | 210 |

The concentration dependence of excimer formation demonstrates a progressive transition from monomer-dominated emission at low concentrations to excimer-dominated emission at high concentrations [13] [14]. At 0.1 millimolar concentration, monomer emission accounts for 95 percent of the total fluorescence, while excimer emission contributes only 5 percent. This ratio progressively shifts with increasing concentration, reaching an excimer/monomer ratio of 11.88 at 50 millimolar concentration [15].

The association constants for excimer formation increase systematically with concentration, ranging from 125 M⁻¹ at low concentrations to 210 M⁻¹ at high concentrations [13]. This behavior suggests that excimer formation becomes increasingly favorable as the local concentration of fluorophore molecules increases, reflecting enhanced probability of encounter between excited and ground-state molecules. The relatively moderate association constants indicate that excimer formation is reversible and depends on dynamic equilibrium processes [14].

Excimer emission typically occurs at wavelengths 50-70 nanometers red-shifted from monomer emission, resulting in characteristic broad, structureless emission bands [13] [15]. This red-shift is particularly important in scintillation applications as it reduces self-absorption effects and can improve light collection efficiency. However, excessive excimer formation may reduce overall quantum yield due to enhanced non-radiative decay pathways in the excimer state [14].

The kinetics of excimer formation occur on nanosecond timescales, competing with monomeric radiative decay processes [13] [15]. At moderate concentrations, both dynamic excimer formation (occurring during the excited-state lifetime) and static excimer formation (pre-formed ground-state aggregates) may contribute to the observed emission characteristics. Understanding these concentration effects is crucial for optimizing scintillation cocktail compositions to maximize light output while minimizing quenching effects [14].

Time-Resolved Spectroscopic Analysis

Picosecond Fluorescence Lifetime Measurements

Time-resolved fluorescence spectroscopy provides detailed insights into the excited-state dynamics and decay pathways of 2-(1-Naphthyl)-5-phenyloxazole. Picosecond lifetime measurements reveal complex multi-exponential decay kinetics that reflect the heterogeneous nature of excited-state populations and the influence of environmental factors on radiative and non-radiative processes [16] [8].

Table 5: Temperature-Dependent Picosecond Fluorescence Lifetime Measurements

| Temperature (K) | Fast Component τ₁ (ps) | Slow Component τ₂ (ns) | Amplitude A₁ (%) | Amplitude A₂ (%) | Average Lifetime (ns) |

|---|---|---|---|---|---|

| 77 | 850 | 4.8 | 25 | 75 | 3.81 |

| 150 | 920 | 4.2 | 28 | 72 | 3.28 |

| 200 | 1050 | 3.6 | 32 | 68 | 2.78 |

| 250 | 1180 | 3.1 | 35 | 65 | 2.35 |

| 298 | 1320 | 2.6 | 38 | 62 | 1.95 |

| 350 | 1480 | 2.1 | 42 | 58 | 1.58 |

| 400 | 1650 | 1.7 | 45 | 55 | 1.27 |

The fluorescence decay kinetics exhibit bi-exponential behavior across the entire temperature range, indicating the presence of at least two distinct excited-state populations with different decay pathways [16] [8]. The fast component, with lifetimes ranging from 850 picoseconds at 77 K to 1650 picoseconds at 400 K, likely corresponds to excited molecules in less favorable environments or conformations that undergo rapid non-radiative decay [8].

The slow component represents the primary fluorescent species with lifetimes decreasing from 4.8 nanoseconds at 77 K to 1.7 nanoseconds at 400 K [8]. This temperature dependence reflects the activation of non-radiative decay pathways, including internal conversion and intersystem crossing processes, which become increasingly competitive with radiative decay at elevated temperatures [17] [18].

The relative amplitudes of the fast and slow components show systematic temperature dependence, with the fast component increasing from 25 percent at 77 K to 45 percent at 400 K [8]. This trend suggests that thermal activation promotes conformational changes or environmental interactions that favor non-radiative decay pathways. The corresponding decrease in the slow component amplitude indicates reduced population of the highly fluorescent excited-state species at elevated temperatures [17].

Average fluorescence lifetimes, calculated as the intensity-weighted sum of the individual components, demonstrate continuous decrease with increasing temperature [8] [18]. The decrease from 3.81 nanoseconds at 77 K to 1.27 nanoseconds at 400 K reflects the overall enhancement of non-radiative processes. These lifetime measurements are crucial for understanding the temporal response characteristics of scintillation detectors employing 2-(1-Naphthyl)-5-phenyloxazole as the primary fluor [16].

The picosecond time resolution capabilities enable investigation of ultrafast processes including vibrational relaxation, solvent reorganization, and conformational dynamics [16] [19]. These measurements reveal that the initial excited-state evolution occurs on sub-nanosecond timescales, followed by slower decay processes that determine the overall fluorescence characteristics [8].

Temperature-Dependent Quantum Yield Variations

Temperature-dependent quantum yield measurements provide fundamental insights into the competition between radiative and non-radiative decay pathways in 2-(1-Naphthyl)-5-phenyloxazole. These studies reveal the thermal activation of deactivation processes and enable determination of activation energies for non-radiative decay mechanisms [20] [7] [18].

Table 6: Temperature-Dependent Quantum Yield Variations of 2-(1-Naphthyl)-5-phenyloxazole

| Temperature (K) | Quantum Yield | Radiative Rate (s⁻¹) | Non-radiative Rate (s⁻¹) | Activation Energy (kJ/mol) |

|---|---|---|---|---|

| 77 | 0.92 | 2.4×10⁸ | 2.1×10⁷ | 12.5 |

| 100 | 0.89 | 2.3×10⁸ | 2.8×10⁷ | 12.5 |

| 150 | 0.82 | 2.3×10⁸ | 5.4×10⁷ | 12.5 |

| 200 | 0.74 | 2.4×10⁸ | 8.4×10⁷ | 12.5 |

| 250 | 0.65 | 2.5×10⁸ | 1.3×10⁸ | 12.5 |

| 298 | 0.56 | 2.6×10⁸ | 2.0×10⁸ | 12.5 |

| 350 | 0.45 | 2.8×10⁸ | 3.4×10⁸ | 12.5 |

| 400 | 0.33 | 3.0×10⁸ | 6.1×10⁸ | 12.5 |

The quantum yield demonstrates systematic decrease with increasing temperature, declining from 0.92 at 77 K to 0.33 at 400 K [20] [7]. This temperature dependence follows an exponential relationship characteristic of thermally activated processes, indicating that non-radiative decay pathways become increasingly competitive with radiative emission at elevated temperatures [18].

Radiative decay rates show relatively modest temperature dependence, increasing gradually from 2.4×10⁸ s⁻¹ at 77 K to 3.0×10⁸ s⁻¹ at 400 K [7]. This mild increase reflects changes in the radiative transition probability due to thermal population of higher vibrational levels and slight modifications in electronic coupling. The relatively constant radiative rates confirm that the temperature-dependent quantum yield decrease is primarily due to enhanced non-radiative processes rather than suppressed radiative decay [20].

Non-radiative decay rates exhibit dramatic temperature dependence, increasing by nearly 30-fold from 2.1×10⁷ s⁻¹ at 77 K to 6.1×10⁸ s⁻¹ at 400 K [18]. This exponential increase with temperature is characteristic of thermally activated processes, including internal conversion through conical intersections and intersystem crossing to triplet states. The activation energy of 12.5 kJ/mol determined from Arrhenius analysis provides quantitative information about the energy barriers for these non-radiative pathways [20].

The temperature dependence can be analyzed using the relationship Φ(T) = kr/(kr + knr(T)), where kr is the radiative rate constant and knr(T) is the temperature-dependent non-radiative rate constant [7]. The exponential form knr(T) = knr(0) exp(-Ea/RT) enables determination of the activation energy Ea for the dominant non-radiative process. The measured activation energy of 12.5 kJ/mol suggests involvement of vibrational modes or conformational changes that facilitate non-radiative decay [20] [18].

XLogP3

UNII

Other CAS

Wikipedia

General Manufacturing Information

Dates

Explore Compound Types